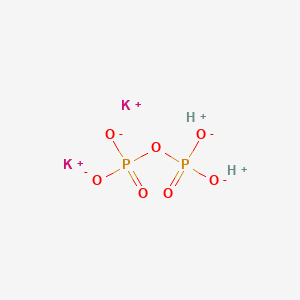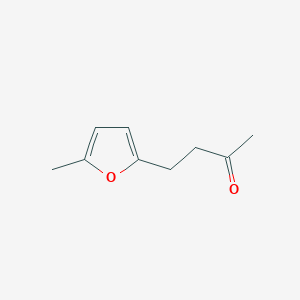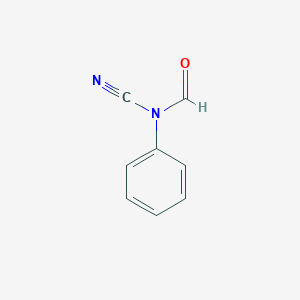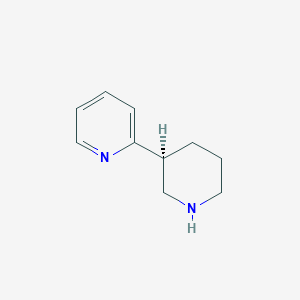
Benzyl-2-methylpyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-2-methylpyridinium chloride, also known as BMPC, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. BMPC is a cationic surfactant that possesses both hydrophobic and hydrophilic properties, making it an ideal candidate for various applications in the field of chemistry and biology.
作用机制
Benzyl-2-methylpyridinium chloride acts as a cationic surfactant, which means that it has a positive charge and is attracted to negatively charged surfaces. In micelle formation, this compound aggregates in water to form a spherical structure with the hydrophobic tails facing inward and the hydrophilic heads facing outward. This structure allows hydrophobic molecules to be solubilized in the core of the micelle, while the hydrophilic heads interact with the aqueous environment. In phase transfer catalysis, this compound facilitates the transfer of reactants between different phases by forming a complex with the reactants and transferring them to the desired phase. In emulsion polymerization, this compound stabilizes the emulsion by forming a protective layer around the particles, which prevents them from coagulating.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be noted that this compound is a quaternary ammonium compound, which means that it has the potential to interact with negatively charged biomolecules such as DNA and proteins. Therefore, caution should be exercised when using this compound in biological systems.
实验室实验的优点和局限性
Benzyl-2-methylpyridinium chloride has several advantages for lab experiments. It is a versatile surfactant that can be used in a variety of applications, including drug delivery, organic synthesis, and emulsion polymerization. It is also relatively inexpensive and easy to synthesize. However, this compound has some limitations. It is sensitive to pH and temperature changes, which can affect its properties. Additionally, it may interact with negatively charged biomolecules, which can affect the results of experiments.
未来方向
There are several future directions for the use of Benzyl-2-methylpyridinium chloride in scientific research. One potential application is in the development of drug delivery systems. This compound has been shown to be an effective surfactant for solubilizing hydrophobic drugs, and its low toxicity makes it a promising candidate for drug delivery. Another potential application is in the development of new catalysts for organic synthesis. This compound has been shown to be an effective phase transfer catalyst, and further research could lead to the development of new catalysts with improved properties. Finally, this compound could be used in the development of new materials for emulsion polymerization. Its ability to stabilize emulsions could be used to create new materials with unique properties.
合成方法
Benzyl-2-methylpyridinium chloride can be synthesized through a series of chemical reactions that involve the reaction of 2-methylpyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction produces this compound as a white crystalline solid that is soluble in water and other polar solvents. The purity of this compound can be increased through recrystallization and other purification techniques.
科学研究应用
Benzyl-2-methylpyridinium chloride has been widely used in scientific research due to its unique properties. It is commonly used as a surfactant in micelle formation, which is important for drug delivery and solubilization of hydrophobic molecules. This compound has also been used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between different phases. Additionally, this compound has been used as a stabilizer in emulsion polymerization, where it prevents the coagulation of particles.
属性
CAS 编号 |
13686-87-8 |
|---|---|
分子式 |
C13H14ClN |
分子量 |
219.71 g/mol |
IUPAC 名称 |
1-benzyl-2-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14N.ClH/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
ASHVGNGFCXYXBN-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Cl-] |
规范 SMILES |
CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Cl-] |
其他 CAS 编号 |
13686-87-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)






![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)


